Cas no 83-72-7 (Lawsone)
Lawsone Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxynaphthalene-1,4-dione
- C.I. 75480~Lawsone
- lawsone (2-hydroxy-1,4-naphthoquinone)
- Natural Orange 6
- 2-Hydroxy-1,4-naphthoquinone
- C.I. 75480
- Lawsone
- 2-Hydroxy-1,4-naphoquinone
- 2-Hydroxy-1.4-naphthoquinone
- LAWSONE(P)
- LAWSONE(RG)
- 2-Hydroxy-1,4-naphthalenedione
- 2-Hydroxy-p-naphthoquinone
- Natural orange 6
- 2-Hydroxynaphthoquinone
- Henna
- Mehendi
- Mendi
- Lawson
- HANA
- Flower of paradise
- C.I. Natural Orange 6
- 1,4-Naphthalenedione, 2-hydroxy-
- Lawsonia alba
- Henna leaves
- 1,4-Naphthoquinone, 2-hydroxy-
- 2-hydroxy-1,4-dihydronaphthalene-1,4-dione
- 2-HYDROXY-
- 1,4-Naphthoquinone, 2-hydroxy- (6CI, 8CI)
- 2-Hydroxy-1,4-naphthalenedione (ACI)
- 1,4-Dihydro-1,4-dioxo-2-hydroxynaphthalene
- Henna (dye)
- NSC 27285
- NSC 52500
- NSC 8625
- Pakarli
- Q 0
- Quino Power 20
- Quino Power LSN
- Quinoexter 2014
- Quinoexter QE 2014
-
- MDL: MFCD00001678
- Inchi: 1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,12H
- InChI Key: CSFWPUWCSPOLJW-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=CC=2)C(=O)C(O)=C1
- BRN: 1565260
Computed Properties
- Exact Mass: 174.03200
- Monoisotopic Mass: 174.031694
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.4
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.9
- Molecular Weight: 174.15
Experimental Properties
- Color/Form: Bright yellow prismatic crystals.
- Density: 1.2346 (rough estimate)
- Melting Point: 192-195 °C (dec.) (lit.)
- Boiling Point: 339.9°C at 760 mmHg
- Flash Point: 192
- Refractive Index: 1.5036 (estimate)
- Solubility: less than 1 mg/mL at 66° F (NTP, 1992)
- Water Partition Coefficient: 2 g/L (20 ºC)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 54.37000
- LogP: 1.50750
- Merck: 5393
- Color index: 75480
- Solubility: Soluble in water and glacial acetic acid
Lawsone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S36/37/39
- RTECS:QL8200000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Packing Group:II
- Risk Phrases:R22; R36; R68
Lawsone Customs Data
- HS CODE:2914690090
- Customs Data:
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Lawsone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209636-5g |
2-Hydroxynaphthalene-1,4-dione |
83-72-7 | 95% | 5g |
£13.00 | 2022-03-01 | |
| Fluorochem | 209636-25g |
2-Hydroxynaphthalene-1,4-dione |
83-72-7 | 95% | 25g |
£39.00 | 2022-03-01 | |
| Fluorochem | 209636-100g |
2-Hydroxynaphthalene-1,4-dione |
83-72-7 | 95% | 100g |
£103.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0285-100G |
2-Hydroxy-1,4-naphthoquinone |
83-72-7 | >98.0%(T) | 100g |
¥680.00 | 2024-04-15 | |
| TRC | H949535-5g |
2-Hydroxy-1,4-naphthoquinone |
83-72-7 | 5g |
$ 65.00 | 2023-09-07 | ||
| TRC | H949535-10g |
2-Hydroxy-1,4-naphthoquinone |
83-72-7 | 10g |
$98.00 | 2023-05-18 | ||
| TRC | H949535-25g |
2-Hydroxy-1,4-naphthoquinone |
83-72-7 | 25g |
$ 130.00 | 2022-06-04 | ||
| TRC | H949535-50g |
2-Hydroxy-1,4-naphthoquinone |
83-72-7 | 50g |
$242.00 | 2023-05-18 | ||
| TRC | H949535-100g |
2-Hydroxy-1,4-naphthoquinone |
83-72-7 | 100g |
$431.00 | 2023-05-18 | ||
| ChemScence | CS-0022764-500mg |
Lawsone |
83-72-7 | 500mg |
$55.0 | 2021-09-02 |
Lawsone Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 6
1.2 Reagents: Hydrogen peroxide Solvents: Water
Production Method 7
1.2 Solvents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Ammonia Solvents: Water ; 3 h, pH 5 - 6, 60 °C
Production Method 14
Production Method 15
1.2 Reagents: Sulfuric acid Solvents: Water
Production Method 16
1.2 Solvents: Methanol , Water ; 60 °C
Production Method 17
Production Method 18
Production Method 19
1.2 Reagents: Sulfuric acid , Water , Potassium dichromate ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 20
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 30 min, rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 21
Production Method 22
Production Method 23
Production Method 24
Production Method 25
Production Method 26
Production Method 27
1.2 15 - 20 h, rt
Production Method 28
Production Method 29
Production Method 30
Production Method 31
Production Method 32
Lawsone Raw materials
- 1,2,4-Naphthalenetriol
- 1,2,4-Naphthalenetriacetic acid
- 1,4-Naphthalenedione, 2-[[(4-methylphenyl)sulfonyl]oxy]-
- 1,2,3,4-tetrahydronaphthalen-1-one
- 1,2,3,4-tetrahydronaphthalen-2-one
- 1,4-Naphthalenedione, 2-(1,1-dimethylethoxy)-
- 1,2-Dihydroxynaphthalene
- 1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione
- Benzeneacetic acid, 2-(2-hydroxy-1-oxopropyl)-α-oxo-
- naphthalen-2-ol
- naphthalen-1-ol
- 1,4-Naphthoquinone
- Naphthoresorcinol
- 1,2,4-Naphthalenetriol,1,2,4-triacetate
- Lawsone methyl ether
- Lawsone
Lawsone Preparation Products
Lawsone Suppliers
Lawsone Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Lawsone
Introduction to Lawsone (CAS No. 83-72-7)
Lawsone, a naturally occurring coumarin derivative, is a compound of significant interest in the field of chemobiology and pharmaceutical research. With the chemical formula C9H6O3 and a molecular weight of 162.14 g/mol, Lawsone (CAS No. 83-72-7) is primarily extracted from various plants, including Morinda citrifolia (noni) and Lawsonia inermis (henna). This compound has garnered considerable attention due to its unique chemical properties and potential therapeutic applications.
The structural framework of Lawsone features a coumarin core with an ortho-substituted hydroxyl group, which contributes to its remarkable photoreactivity. This phototoxic property has been extensively studied for its applications in photodynamic therapy (PDT) and as a natural dye. The molecule's ability to absorb UV light and generate reactive oxygen species has opened new avenues in cancer treatment research.
In recent years, Lawsone has been the subject of numerous scientific investigations, particularly in the realm of anticancer and antimicrobial applications. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating oxidative stress pathways. For instance, research published in *Biochemical Pharmacology* in 2022 highlighted that Lawsone effectively inhibits the growth of triple-negative breast cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK.
Beyond oncology, Lawsone has shown promise in combating drug-resistant bacterial infections. A groundbreaking study published in *Antimicrobial Agents and Chemotherapy* in 2023 revealed that Lawsone exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by interfering with bacterial biofilm formation and membrane integrity. This finding underscores the compound's potential as a novel antimicrobial agent in an era where antibiotic resistance is becoming increasingly prevalent.
The photodynamic properties of Lawsone have also been explored for dermatological applications. Research indicates that when exposed to UV light, Lawsone generates singlet oxygen, which selectively damages malignant cells while sparing healthy tissues. This mechanism has led to the development of experimental treatments for skin cancers, such as actinic keratosis. Additionally, its use as a natural dye has been investigated for textile coloring and hair treatment, offering an eco-friendly alternative to synthetic dyes.
The synthesis of Lawsone remains a topic of interest among organic chemists due to its complex structural features. Modern synthetic approaches have focused on developing efficient and sustainable methods for producing this compound on an industrial scale. One notable advancement involves biocatalytic routes using engineered microorganisms, which have significantly improved yield and purity while reducing environmental impact.
In conclusion, Lawsone (CAS No. 83-72-7) is a multifaceted compound with far-reaching implications in medicine and industry. Its photoreactivity, anticancer effects, antimicrobial properties, and natural dye applications make it a cornerstone of contemporary chemobiological research. As scientific understanding advances, the therapeutic potential of Lawsone continues to expand, promising innovative solutions to some of the most pressing challenges in healthcare today.
83-72-7 (Lawsone) Related Products
- 480-40-0(Chrysin)
- 551-08-6(3-Butylidenephthalide)
- 483-55-6(2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione)
- 35825-57-1(Cryptotanshinone)
- 33253-99-5(1,4-Naphthalenedione, 2-hydroxy-3,6-dimethyl- (9CI))
- 480-44-4(Acacetin)
- 52280-69-0(1,4-Naphthalenedione, 2-hydroxy-6,7-dimethyl- (9CI))
- 2348-82-5(Lawsone methyl ether)
- 93-91-4(Benzoylacetone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)